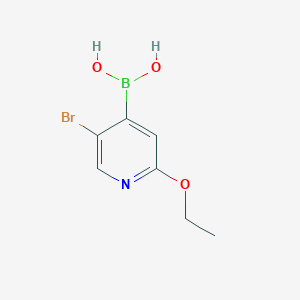

5-Bromo-2-ethoxypyridine-4-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-ethoxypyridine-4-boronic acid is a boronic acid compound with the molecular formula C7H9BBrNO3 and a molecular weight of 245.87 g/mol. This compound is widely used in scientific experiments due to its unique physical and chemical properties.

Méthodes De Préparation

The preparation of 5-Bromo-2-ethoxypyridine-4-boronic acid typically involves synthetic routes that include the use of boronic acids and pyridine derivatives. One common method involves the reaction of 5-bromo-2-ethoxypyridine with a boronic acid reagent under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

5-Bromo-2-ethoxypyridine-4-boronic acid undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in substitution reactions where the bromine atom is replaced by other functional groups.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction Reactions:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water. The major products formed depend on the specific reaction and reagents used.

Applications De Recherche Scientifique

Scientific Research Applications

1. Organic Synthesis

- Building Block : 5-Bromo-2-ethoxypyridine-4-boronic acid serves as a versatile building block for synthesizing complex organic molecules. It is commonly used in the formation of pharmaceuticals and agrochemicals.

- Cross-Coupling Reactions : It participates in Suzuki-Miyaura cross-coupling reactions, which are essential for creating biaryl compounds used in various chemical applications.

2. Medicinal Chemistry

- Drug Development : The compound has been explored for its potential in developing new therapeutic agents. Its ability to modulate cellular signaling pathways makes it a candidate for anti-cancer drug development and other therapeutic areas.

- Antiviral Properties : Studies indicate that modifications to its structure can enhance its effectiveness against viruses such as HIV, positioning it as a potential antiviral agent.

3. Biological Research

- Cellular Mechanisms : Research has shown that this compound influences cell signaling pathways and gene expression, making it useful in studying various biological processes.

- Inhibition Studies : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of specific cancer cell lines, indicating its potential as a therapeutic agent.

Case Studies

-

Antiviral Activity :

A study focusing on pyridine-containing compounds revealed that structural modifications significantly impacted their inhibitory activity against HIV integrase, with IC50 values ranging from 19 to 35 nM depending on specific substituents. -

Cancer Cell Proliferation :

In vitro experiments showed that derivatives of this compound inhibited the proliferation of various cancer cell lines, highlighting its potential as an anti-cancer agent.

Data Summary

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Organic Synthesis | Building block for pharmaceuticals | Facilitates formation of complex molecules |

| Medicinal Chemistry | Anti-cancer drug development | Modulates cellular signaling pathways |

| Biological Research | Study of cell signaling | Influences gene expression |

| Antiviral Applications | HIV treatment | Structural modifications enhance activity |

Mécanisme D'action

The mechanism of action of 5-Bromo-2-ethoxypyridine-4-boronic acid involves its ability to form stable complexes with other molecules. In coupling reactions, the boronic acid group interacts with palladium catalysts to facilitate the formation of new carbon-carbon bonds . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparaison Avec Des Composés Similaires

5-Bromo-2-ethoxypyridine-4-boronic acid can be compared with other similar compounds, such as:

- 2-Pyridineboronic acid

- 2-Butylamino-5-pyridineboronic acid pinacol ester

- 2-Nitro-5-pyridineboronic acid pinacol ester

- 6-Bromo-3-pyridinylboronic acid

- 5-Chloro-3-pyridineboronic acid

- 4-Pyridinylboronic acid

- 4-Pyridineboronic acid pinacol ester

- 2-Methoxy-3-pyridinylboronic acid

- 2-Chloro-4-pyridinylboronic acid

- 3-Methoxy-4-pyridineboronic acid pinacol ester

The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and ethoxy groups, which can influence its reactivity and applications in synthesis.

Activité Biologique

5-Bromo-2-ethoxypyridine-4-boronic acid (CAS No. 612845-46-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications in various fields, supported by data tables and relevant case studies.

- Molecular Formula : C7H9BBrNO

- Molecular Weight : 245.9 g/mol

- Purity : ≥97%

- Storage Conditions : Store at -20°C

Biological Activity Overview

This compound is primarily investigated for its role as a boronic acid derivative, which is known to interact with biological molecules, particularly enzymes and receptors.

- Protease Inhibition : Boronic acids are recognized for their ability to inhibit serine proteases by forming reversible covalent bonds with the active site serine residue. This property is crucial for developing therapeutic agents targeting protease-related diseases.

- Receptor Binding : Preliminary studies suggest that this compound may interact with nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological functions and disorders.

In Vitro Studies

A study evaluated the binding affinity of various pyridine derivatives, including this compound, to nAChRs. The results indicated that compounds similar to this boronic acid exhibited sub-nanomolar Ki values for α4β2*-nAChR, suggesting strong binding affinity but limited agonist activity in functional assays .

| Compound | Ki Value (nM) | Agonist Activity |

|---|---|---|

| This compound | 0.094 - 0.38 | None |

| Nicotine | 1.5 | Full Agonist |

| Varenicline | 0.12 | Partial Agonist |

In Vivo Studies

In vivo assessments using mouse models revealed that while the compound showed high binding affinity to nAChRs, it did not exhibit significant agonistic effects in pain models such as the tail-flick and hot plate tests. This indicates a potential role as an antagonist rather than an agonist .

Case Studies

- Antinociceptive Activity : In experiments designed to evaluate antinociceptive properties, this compound demonstrated antagonistic effects against nicotine-induced pain relief, with AD50 values indicating its effectiveness in modulating pain pathways without producing analgesia itself .

- Potential Therapeutic Applications : Given its inhibitory effects on nAChRs and potential protease inhibition, this compound may be explored further for applications in treating conditions such as Alzheimer's disease or other neurodegenerative disorders where cholinergic signaling is disrupted.

Propriétés

IUPAC Name |

(5-bromo-2-ethoxypyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BBrNO3/c1-2-13-7-3-5(8(11)12)6(9)4-10-7/h3-4,11-12H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLPXRCAGOQMYBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1Br)OCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BBrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462703 |

Source

|

| Record name | 5-Bromo-2-ethoxypyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.87 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612845-46-2 |

Source

|

| Record name | 5-Bromo-2-ethoxypyridine-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.